N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
CAS No.: 1223790-91-7
Cat. No.: VC4592766
Molecular Formula: C25H24N6O4S
Molecular Weight: 504.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223790-91-7 |
|---|---|
| Molecular Formula | C25H24N6O4S |
| Molecular Weight | 504.57 |
| IUPAC Name | N-[(2,3-dimethoxyphenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H24N6O4S/c1-33-18-9-7-16(8-10-18)19-13-20-24-27-28-25(30(24)11-12-31(20)29-19)36-15-22(32)26-14-17-5-4-6-21(34-2)23(17)35-3/h4-13H,14-15H2,1-3H3,(H,26,32) |
| Standard InChI Key | JFAGEHMQGQGJCQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=C(C(=CC=C5)OC)OC)C3=C2 |
Introduction
N-(2,3-Dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound belonging to the class of thioacetamides. It features a unique combination of a thiazole ring and a pyrazolo-triazole moiety, which contributes to its potential biological activity. The presence of methoxy groups enhances its solubility and reactivity, making it an interesting subject for medicinal chemistry research.
Synthesis
The synthesis of N-(2,3-Dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, and cyclization steps. The synthesis process often requires careful control of reaction conditions and the use of appropriate catalysts to ensure high yields and purity.
Potential Applications
Given its complex structure and the presence of bioactive moieties, this compound may have potential applications in medicinal chemistry, particularly in areas such as:
-
Antimicrobial Agents: Compounds with similar structures have shown promise in inhibiting microbial growth.
-
Anticancer Agents: The pyrazolo-triazole core is known for its potential anticancer properties.
-
Neuroprotective Agents: Some related compounds have shown neuroprotective effects.
Analytical Techniques
The synthesis and purification of this compound typically involve analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and assess purity.
-
High-Performance Liquid Chromatography (HPLC): Employed for more precise separation and quantification of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural confirmation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume